molecular formula C14H16N2O B2884168 N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 775289-84-4

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No. B2884168
CAS RN: 775289-84-4
M. Wt: 228.295
InChI Key: QZWZROFZMJRVGQ-UHFFFAOYSA-N
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Description

“N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide” is a complex organic compound. It is related to the indole family of compounds, which are prominent in natural and non-natural products of biological and pharmaceutical importance . Indoles are often considered as a “privileged scaffold” within the drug discovery arena .


Synthesis Analysis

The synthesis of such indole derivatives can be achieved through a one-pot, three-component protocol, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Future Directions

The future directions for research on “N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide” and related compounds could include further exploration of their biological activities and potential therapeutic applications, as well as the development of more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-14(17)15-7-6-11-9-16-13-5-4-10(2)8-12(11)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWZROFZMJRVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

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